3-methyl-1,5-dinitro-11-(2-oxopropyl)-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one
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Overview
Description
3-methyl-1,5-dinitro-11-(2-oxopropyl)-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one is a complex organic compound that belongs to the class of benzazocines. Benzazocines are known for their diverse pharmacological activities, including analgesic and anti-inflammatory properties. This compound’s unique structure, featuring multiple functional groups, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,5-dinitro-11-(2-oxopropyl)-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Benzazocine Core: The benzazocine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenylamine and a suitable cyclizing agent.
Introduction of Nitro Groups: The nitro groups can be introduced via nitration reactions using nitric acid or a nitrating mixture.
Addition of the Oxopropyl Group: The oxopropyl group can be added through an alkylation reaction using a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amino derivatives.
Substitution: Substituted benzazocine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.
Medicine
In medicine, the compound or its derivatives could be investigated for their potential therapeutic effects. Benzazocine derivatives are known for their analgesic properties, and this compound may exhibit similar activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1,5-dinitro-11-(2-oxopropyl)-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one would depend on its specific application. For instance, if it exhibits analgesic properties, it may interact with opioid receptors in the nervous system, modulating pain signals. The nitro groups may also play a role in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known analgesic with a benzazocine-like structure.
Codeine: Another analgesic with structural similarities.
Naloxone: An opioid antagonist with a related structure.
Uniqueness
What sets 3-methyl-1,5-dinitro-11-(2-oxopropyl)-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both nitro and oxopropyl groups, along with the benzazocine core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17N3O6 |
---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
11-methyl-1,9-dinitro-13-(2-oxopropyl)-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one |
InChI |
InChI=1S/C16H17N3O6/c1-10(20)7-13-15(18(22)23)8-17(2)9-16(13,19(24)25)14(21)11-5-3-4-6-12(11)15/h3-6,13H,7-9H2,1-2H3 |
InChI Key |
JLWNIFHVRYGTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C2(CN(CC1(C(=O)C3=CC=CC=C32)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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